Furaneol

Catalog No.
S583664
CAS No.
3658-77-3
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furaneol

CAS Number

3658-77-3

Product Name

Furaneol

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N

SMILES

CC1C(=O)C(=C(O1)C)O

Solubility

In water, 0.315 g/mL at 25 °C
Soluble in oil and ethanol
Soluble in oil; Insoluble in water
Soluble (in ethanol)

Synonyms

4-Hydroxy-2,5-dimethyl-3(2H)-furanone; 2,5-Dimethyl-3-hydroxy-4-oxo-4,5-dihydrofuran; 2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one; 2,5-Dimethyl-4-hydroxy-2,3-dihydrofuran-3-one; 4-Hydroxy-2,5-dimethyl-3-oxo-2,3-dihydrofuran; 4-Hydroxy-2,5-dimethyl-2,3

Canonical SMILES

CC1C(=O)C(=C(O1)C)O

Food Science and Flavor Research

Furaneol is a potent aroma compound known for its caramel-like, fruity, and sweet notes. It significantly contributes to the flavor profile of various fruits, including strawberries, pineapples, and peaches [].

Scientific research in food science explores the role of Furaneol in:

  • Flavor analysis and characterization: Studies investigate the sensory properties of Furaneol and its interaction with other aroma compounds to understand its contribution to the overall flavor profile of food products [].
  • Flavor development and enhancement: Researchers explore the use of Furaneol as a natural flavoring agent to enhance the sensory appeal of food products, potentially reducing the reliance on artificial flavors [].

Biosensing and Aptamer Development

Furaneol's unique structure and properties have made it a target molecule for developing novel biosensing technologies. Research in this area focuses on:

  • Aptamer development: Aptamers are single-stranded DNA or RNA molecules that can bind specifically to target molecules. Scientists are investigating the development of aptamers against Furaneol for its potential application in sensitive and selective detection in food analysis and environmental monitoring [].
  • Sensor design: Researchers are exploring the integration of aptamers specific to Furaneol with different sensor platforms, such as ion-sensitive field-effect transistors (ISFETs), for the development of highly sensitive and specific biosensors [].

Antimicrobial and Antifungal Properties

Recent scientific research suggests that Furaneol might possess antimicrobial and antifungal properties. Studies are investigating:

  • Antimicrobial activity: The potential of Furaneol to inhibit the growth and activity of various foodborne pathogens, potentially contributing to food preservation and safety.
  • Antifungal activity: The ability of Furaneol to inhibit the growth of fungal species, which could have applications in the development of novel antifungal agents.

Furaneol, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is an organic compound recognized for its sweet aroma reminiscent of strawberries. It is a derivative of furan and is classified as a lactone due to the presence of a cyclic ester structure. Furaneol appears as a white or colorless solid that is soluble in both water and organic solvents. It is naturally occurring in various fruits, including strawberries, pineapples, and tomatoes, where it contributes significantly to their characteristic scents and flavors .

The compound has two enantiomers: the (R)-enantiomer, which is primarily responsible for the pleasant strawberry aroma, and the (S)-enantiomer, which has a less favorable scent. The concentration of furaneol can vary significantly in fruits; for instance, strawberries can accumulate up to 37 µg/g during ripening .

Furaneol's mechanism of action in biological systems is not extensively studied. However, its significance lies in its ability to interact with olfactory receptors in the nose, triggering the perception of a sweet, fruity aroma [].

  • While generally recognized as safe (GRAS) for use in food by the FDA at specific concentrations [], furaneol can exhibit some toxicity at high doses [].
  • Limited data suggests potential genotoxicity (ability to damage DNA) at high concentrations [].
  • Further research is needed to fully understand its long-term safety profile.
, predominantly during the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occurs during the cooking and processing of food. In this context, furaneol can form from the dehydration of sugars such as glucose and fructose .

Additionally, furaneol can undergo various transformations:

  • Reduction: Furaneol can be reduced to form its tetrahydrofuran derivative under specific conditions, such as pyrolysis or in aqueous environments at elevated temperatures .
  • Hydrolysis: Furaneol glucosides can release free furaneol through enzymatic hydrolysis, which is significant for flavor development in food processing .

Furaneol exhibits notable biological activities that have garnered attention in research:

  • Antioxidant Properties: It has been shown to possess pro-oxidant characteristics, which may lead to DNA strand breaks through reactive oxygen species generation .
  • Flavor Enhancement: As a flavor compound, furaneol enhances the sensory qualities of various foods and beverages, making it valuable in the food industry.
  • Potential Health Effects: Some studies suggest that furaneol may exhibit antimicrobial properties, although further investigation is needed to elucidate its full biological impact .

Furaneol can be synthesized through several methods:

  • Natural Biosynthesis: It is biosynthesized from carbohydrates via enzymatic pathways involving dehydration reactions .
  • Chemical Synthesis:
    • One method involves the reaction of hex-3-yne-2,5-diol with ozone followed by reductive work-up to yield furaneol .
    • Another approach utilizes the Maillard reaction model systems to generate furaneol from simple sugars under controlled conditions .

Furaneol finds extensive applications across various industries:

  • Food Industry: It is widely used as a flavoring agent due to its pleasant aroma and taste profile. It enhances fruit flavors in products like candies, beverages, and baked goods.
  • Perfume Industry: Furaneol serves as a key ingredient in fragrances, particularly those designed to evoke fruity or gourmand notes.
  • Research: Its unique properties make it a subject of study in food chemistry and sensory science .

Studies have shown that furaneol interacts with various compounds during food processing:

  • The release of furaneol from glucosides through enzymatic hydrolysis highlights its role in flavor development during food maturation and processing .
  • Interaction with metal ions has been investigated concerning its stability and reactivity under different pH conditions .

Furaneol shares structural similarities with other furan derivatives but possesses unique characteristics that distinguish it:

Compound NameStructureKey Characteristics
4-Hydroxy-5-methyl-3(2H)-furanoneSimilar furan ring structureKnown for its caramel-like aroma; less fruity than furaneol.
MethoxyfuraneolMethyl group substitution on furaneolContributes to strawberry aroma; used in flavoring agents.
Sotolone (5-hydroxy-2(5H)-furanone)Furanone with hydroxyl groupExhibits a strong aroma reminiscent of maple syrup; used in flavoring.
2-AcetylfuranAcetyl group substitution on furanUsed for its nutty flavor profile; distinct from fruity notes of furaneol.

Furaneol's unique sweetness and association with strawberry flavor make it particularly valuable in both culinary and fragrance applications compared to these similar compounds .

Physical Description

Pellets or Large Crystals; Liquid
Solid
Colourless to white solid; Fruity caramel or burnt pineapple aroma

Color/Form

Beige powder
Colorless crystals

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

128.047344113 g/mol

Monoisotopic Mass

128.047344113 g/mol

Boiling Point

216 °C

Heavy Atom Count

9

Taste

Caramel flavor
Taste description at 0.10-1.00 ppm: Sweet caramellic cooked meaty and fruity nuances

Vapor Density

3.3 (Air = 1)

LogP

log Kow = 0.95 at 20 °C

Odor

Relatively weak, nonspecific odor; dilute solutions develop a pineapple, strawberry-like odor
Odor description at 0.01%: Sweet, slightly burnt brown caramellic, cotton candy with a savory nuance

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

77-79 °C
77 - 78 °C

UNII

20PI8YZP7A

GHS Hazard Statements

Aggregated GHS information provided by 1818 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1818 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 1817 of 1818 companies with hazard statement code(s):;
H302 (27.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (76.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (73.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dimethylhydroxy furanone is a beige powder or colorless crystals. It has a weak odor like pineapple or strawberry and a taste like caramel. It is very soluble in water. Dimethylhydroxy furanone occurs in pineapple, strawberry, raspberry, tomato and kiwi fruit. USE: Dimethylhydroxy furanone is used as a food flavoring and as an additive in cigarettes. EXPOSURE: Workers that use dimethylhydroxy furanone may breathe in mists or have direct skin contact. The general population may be exposed by inhaling aromas and consumption of foods containing this compound. Exposure may also occur from smoking cigarettes. If dimethylhydroxy furanone is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move easily through soil. It is expected to build up in fish. RISK: The World Health Organization determined that there is "no safety concern" for human health at current levels used for food additives, based on lack of toxic effects in laboratory animals following repeated oral exposure. Data on the potential for dimethylhydroxyl furanone to produce toxic effects in humans were not available. Dimethylhydroxy furanone did not induce tumors in laboratory animals following lifetime oral exposure. Data on the potential for dimethylhydroxyl furanone to cause infertility, abortion, or birth defects in laboratory animals were not available. The potential for dimethylhydroxyl furanone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ ... 4-Hydroxy-5-methyl-3(2H)-furanone (HMF) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) were administered individually in semipurified diet to female ICR mice previously treated with benzo[a]pyrene (1.5 mg/wk, orally for 4 wk) to initiate forestomach neoplasia. The mice were killed at 30 wk of age. Both furanones reduced forestomach neoplasms, with HDMF exhibiting more potency. The data indicate that HDMF and HMF ... inhibit carcinogenesis in this system by acting at the post-initiation stage.

Vapor Pressure

0.008 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

3658-77-3

Absorption Distribution and Excretion

2,5-Dimethyl-4-hydroxy-3[2H]furanone (Furaneol, DMHF) [3658-77-3], an important flavor constituent of strawberry fruit, was administered to four male and two female volunteers using fresh strawberries as a natural DMHF source. The amount excreted was determined by measuring urinary levels of DMHF and DMHF glucuronide. DMHF glucuronide was synthesized and the structure elucidated by mens of (1)H, (13)C and two dimensional nuclear magnetic resonance, as well as mass spectral data. Identification and quantification of DMHF glucuronide in human urine were achieved after solid phase extraction on XAD-2 using reverse-phase reverse-phase HPLC with either on-line UV/VIS or electrospray tandem mass spectrometry detection. Male and female volunteers excreted 59-69% and 81-94%, respectively, of the DMHF dose (total of free and glycosidically bound DMHF in strawberries) as DMHF glucuronide in urine within 24 hr. The amount of DMHF excretion was independent of the dose size and the ratio of free to glycosidically bound forms of DMHF in strawberry fruit. DMHF, DMHF glucoside and its 6'-O-malonyl derivative, naturally occurring in strawberries, were not detected in human urine.
Fragrant hydroxyfuranone and dihydroxypyranone derivatives generated in the Maillard reaction of sugars and amino acids are detected in various processed foods and have been shown active to break DNA single-strand in the in vitro studies. In the present study, absorption of 2,5-dimethyl-4-hydroxy-3(2 H)-furanone (DMHF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2 H)-furanone (HEMF), both found in soy sauce, into plasma after a single intraperitoneal or oral administration at doses of 0.5-1.0 g/kg to mice was examined. Both compounds appeared in plasma 15 min after intraperitoneal administration and disappeared 2 hr after the administration. They appeared in plasma 5 min after oral administration, reached maximum after 15-45 min, and gradually disappeared after 2 h, indicating that they are absorbed by the digestive tract. Both DMHF and HEMF induced micronucleated reticulocytes (MNRETs) in mouse peripheral blood in a dose-dependent manner after oral administration. The results indicate that DMHF and HEMF can cause genetic damage after oral administration.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone is expected to share the same metabolic fate as the primary material, i.e. conjugation with glucuronic acid and excretion in the urine.

Metabolism Metabolites

4-Hydroxy-2,5-dimethyl-3(2H)-furanone is expected to share the same metabolic fate as the primary material, i.e. conjugation with glucuronic acid and excretion in the urine.

Wikipedia

Furaneol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Tonic

Methods of Manufacturing

From dimethyl-3,4-dihydroxyfuran-2,5-dicarboxylate.
... manufactured in a multistep bioprocess from rhamnose.
It is synthesized by the reaction of hex-3-yne-2,5-diol with ozone and subsequent reductive work-up. ... The hexane-2,5-diol-3,4-dione formed in the oxidation step is then cyclized in a separate step to form furaneol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-: ACTIVE

Analytic Laboratory Methods

High-flow dynamic headspace sampling with excess anhydrous sodium sulfate was found to be an effective method of isolating Furaneol from fresh tomatoes. Quantitative analysis was carried out by gas chromatography using maltol as internal standard. ...
A unified sample preparation and modified chromatographic procedure were developed to determine two major off-flavors in orange juice, p-vinylguaiacol (PVG) and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF or Furaneol). Furaneol was quantified using the absorbance difference between 335 and 292 nm. This procedure helped identify Furaneol by suppressing an interfering peak that developed in juice during storage. The C18 solid phase extraction procedure isolated both PVG and Furaneol from orange juice into a single extract. A 30 min reversed-phase HPLC gradient method employing UV and fluorescence detectors in series was also developed for the determination of both off-flavors from a single injection. The ternary solvent system consisted of water, methanol, and acetonitrile. Recovery studies yielded mean recoveries of 99.9% +/- 2.3% for Furaneol (0.3, 1.0, and 10.0 ppm) and 100.0% +/- 1.2% for PVG (0.05, 2.0, and 5.0 ppm), thus demonstrating that the unified solid phase procedure quantitatively isolated both compounds.
The water-soluble volatile components of fresh tomatoes were isolated by liquid-liquid continuous ether extraction of filtered blended tomato and separated from non-volatiles by high flow dynamic headspace sampling, after careful evaporation of the ether. Capillary GCMS analysis identified the important aroma compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) and the related compound 5-methyl-4-hydroxy-3(2H)-furanone occurring in the fresh tomato at concentrations of the order of 2 mg and 10 mg/kg of tomato respectively. From the odor threshold and concentration evidence it seems probable that Furaneol contributes to fresh and processed tomato aroma.
Furaneol [2,5-dimethyl-4-hydroxy-3(2H)-furanone] was identified in white wines obtained from different cultivars which were not Vitis vinifera. An extraction method with ethyl acetate and a GC-MS has been applied to evaluate levels of this compound in different white wines, Vitis vinifera and non-Vitis vinifera, coming from different origins. Sixty-five wines of various hybrid cultivars and more than an hundred wines in general were analyzed using this method. In white wines made with hybrid grapes still used in Europe, furaneol was detected in almost all cases. As some wines made from these grapes are forbidden in Europe, this method can be used for detecting certain "frauds". The influence of the vinification method on furaneol levels has been studied. In all cases, vinification with skin contact leads to a decrease in furaneol concentrations. Furaneol levels can be increased by using pectolytic enzymes with beta-glucosidic secondary activities.
A method for the analytical determination of sotolon [4,5-dimethyl-3-hydroxy-2(5H)-furanone], maltol [3-hydroxy-2- methyl-4H-pyran-4-one] and free furaneol [2,5-dimethyl-4-hydroxy-3(2H)-furanone] in wine has been developed. The analytes are extracted from 50 mL of wine in a solid-phase extraction cartridge filled with 800 mg of LiChrolut EN resins. Interferences are removed with 15 mL of a pentane-dichloromethane (20:1) solution, and analytes are recovered with 6 mL of dichloromethane. The extract is concentrated up to 0.1 mL and analyzed by GC-ion trap MS. ... Furaneol was determined by non-resonant fragmentation of the m/z 128 mother ion and subsequent analysis of the m/z 81 ion. The detection limits of the method are in all cases between 0.5 and 1 ug/L, well below the olfactory thresholds of the compounds. The precision of the method is in the 4-5% range for levels in wine around 20 ug/L. Linearity holds at least up to 400 ug/L, and is satisfactory in all cases. The recoveries of maltol and sotolon are constant (70 and 64%, respectively) and do not depend on the type of wine. On the contrary, in the case of furaneol, red wines show constant and high recoveries (97%), while the recoveries on white wines range between 30 and 80%. Different experiments showed that this behavior is probably due to the existence of complexes formed between furaneol and sulphur dioxide or catechols. Sensory experiments confirmed that the complexed forms found in white wines are not perceived by orthonasal olfaction, and that the furaneol determined by the method can be considered as the free and odor-active fraction

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Store under inert gas. Air sensitive. ... Storage class (TRGS 510): Non Combustible Solids.

Interactions

2,5-Dimethyl-4-hydroxy-3(2 H)-furanone (DMHF), produced by Maillard reaction of sugar/amino acid and found in various foodstuffs, showed mutagenicity to Salmonella typhimurium TA100 strain with and without S9 mix, and induced micronucleated mouse peripheral reticulocytes. DNA strand breaking activity of the compound at pH 7.4 increased with the increasing dose of the compound and with the increasing incubation time. The breaking activity was inhibited in the presence of superoxide dismutase, catalase, hydroxyl radical scavengers, spin trapping agents, thiol compounds and metal chelators, and also by removal of dissolved oxygen from the incubation mixture. Addition of Fe(III) ion to the incubation mixture enhanced the breaking activity. Incubation of DMHF with 5,5-dimethyl-1-pyrroline N-oxide (DMPO) gave electron spin resonance signals characteristic to DMPO-OH adduct, indicating generation of hydroxyl radical. It was found that DMHF generated hydroxyl radical with an aid of a trace amount of metal ions, and induced DNA strand breaking. Mutagenicity and induction of micronucleated reticulocytes by DMHF may be caused as a result of DNA modification via hydroxyl radical.
Prooxidant properties of furanone compounds including 2,5-furanone (furaneol, 4-hydroxy-2,5-dimethyl-furan-3-one), 4,5-furanone (4,5-dimethyl-3-hydroxy-2(5H)-furanone) (sotolone) and cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) were analyzed in relation to the metal-reducing activity. Only 2,5-furanone known as a "strawberry or pineapple furanone" inactivated aconitase the most sensitive enzyme to active oxygen in the presence of ferrous sulfate, suggesting the furaneol/iron-mediated generation of reactive oxygen species. 2,5-Furanone caused strand scission of pBR322 DNA in the presence of copper. Treatment of calf thymus DNA with 2,5-furanone plus copper produced 8-hydroxy-2'-deoxyguanosine in DNA. 2,5-Furanone showed a potent copper-reducing activity, and thus, DNA strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine by 2,5-furanone can be initiated by the production of superoxide radical through the reduction of cupric ion to cuprous ion, resulting in the conversion to hydrogen peroxide and hydroxyl radical. However, an isomer and analog of 2,5-furanone, 4,5-furanone and cyclotene, respectively, did not show an inactivation of aconitase, DNA injuries including strand breakage and the formation of 8-hydroxy-2'-deoxyguanosine, and copper-reducing activity. Cytotoxic effect of 2,5-furanone with hydroxyketone structure can be explained by its prooxidant properties: furaneol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the formation of DNA base damage by hydroxyl radical.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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